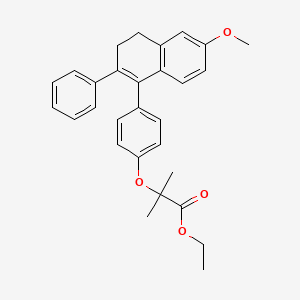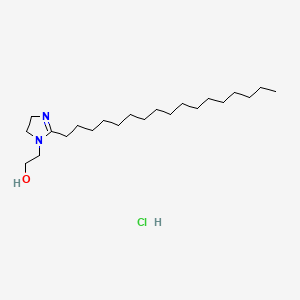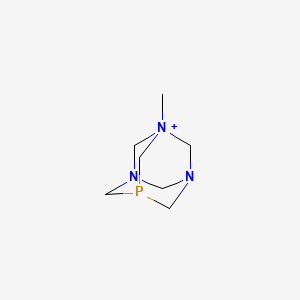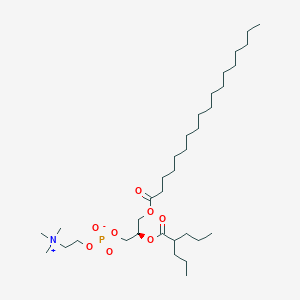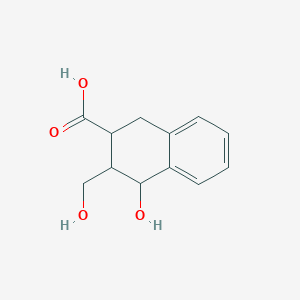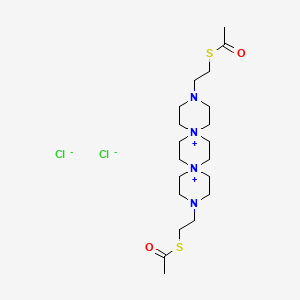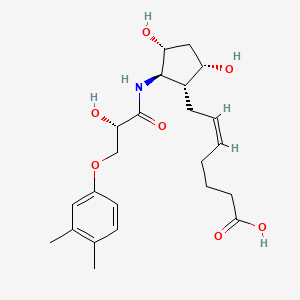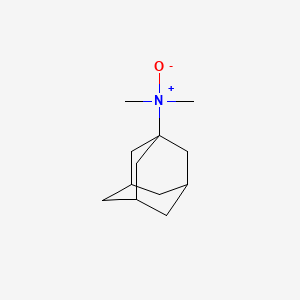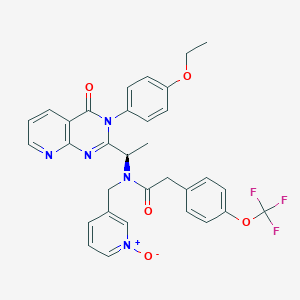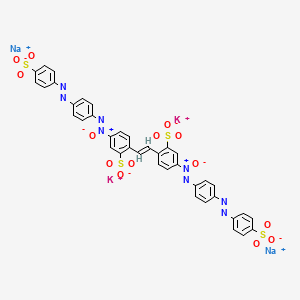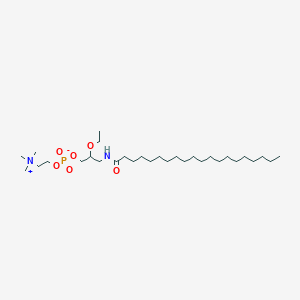
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine is a synthetic phospholipid compound. It is structurally characterized by the presence of an eicosanamido group, an ethoxypropyl chain, and a phosphocholine head group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-Eicosanamido-2-ethoxypropyl phosphocholine typically involves the following steps:
Amidation: The initial step involves the formation of the eicosanamido group through the reaction of eicosanoic acid with an appropriate amine under dehydrating conditions.
Phosphorylation: The final step involves the phosphorylation of the intermediate product to introduce the phosphocholine head group. This is typically achieved using phosphoryl chloride or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phosphocholine head group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine has several scientific research applications:
Chemistry: It is used as a model compound for studying phospholipid behavior and interactions.
Biology: The compound is investigated for its potential role in cell membrane structure and function.
Industry: It is used in the development of novel drug delivery systems and as a component in specialized industrial formulations.
Mécanisme D'action
The mechanism of action of rac-3-Eicosanamido-2-ethoxypropyl phosphocholine involves its interaction with cellular membranes and proteins. It is known to inhibit protein kinase C, a key enzyme in signal transduction pathways . By modulating the activity of this enzyme, the compound can influence various cellular processes, including cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine: This compound has a similar structure but with a hexadecanamido group instead of an eicosanamido group.
rac-3-Octadecanamido-2-ethoxypropan-1-ol phosphocholine: Another similar compound with an octadecanamido group.
Uniqueness
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine is unique due to its longer eicosanamido chain, which may confer different biophysical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
149576-20-5 |
|---|---|
Formule moléculaire |
C30H63N2O6P |
Poids moléculaire |
578.8 g/mol |
Nom IUPAC |
[2-ethoxy-3-(icosanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H63N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)31-27-29(36-7-2)28-38-39(34,35)37-26-25-32(3,4)5/h29H,6-28H2,1-5H3,(H-,31,33,34,35) |
Clé InChI |
HZHHKNWHKFCVMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


